

# Application Note: Formulation and Characterization of Terbinafine-Loaded Nanoparticles

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |             |
|----------------|-------------|
| Compound Name: | Terbinafine |
| Cat. No.:      | B000446     |

[Get Quote](#)

## Introduction

**Terbinafine** hydrochloride (TBH) is a potent, broad-spectrum allylamine antifungal agent widely used for treating dermatophyte infections.<sup>[1][2]</sup> It functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway, leading to fungicidal effects.<sup>[1][3]</sup> Despite its efficacy, topical delivery of **terbinafine** is hampered by its high lipophilicity ( $\log P \sim 5.9$ ) and very poor water solubility, which limits its penetration through the stratum corneum to the deeper skin layers where fungal infections reside.<sup>[1][2]</sup>

Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations.<sup>[4]</sup> By encapsulating **terbinafine** within a nanoparticle matrix, it is possible to enhance its bioavailability, improve skin penetration, and provide a controlled, sustained release profile.<sup>[5][6]</sup> This reduces the frequency of application and minimizes systemic toxicity. Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or polycaprolactone (PCL), are particularly suitable for topical delivery as they tend to accumulate in the skin, providing a localized therapeutic effect.<sup>[7]</sup>

This application note provides a detailed, step-by-step protocol for the formulation of **terbinafine**-loaded polymeric nanoparticles using the nanoprecipitation method. It further outlines comprehensive protocols for the physicochemical characterization of the nanoparticles and in-vitro drug release studies, designed for researchers, scientists, and drug development professionals.

## Pre-Formulation Analysis

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) and excipients is critical for rational formulation design.

### Physicochemical Properties of Terbinafine Hydrochloride

The key properties of TBH that influence nanoparticle formulation are summarized in the table below. Its high lipophilicity and poor aqueous solubility necessitate the use of organic solvents during formulation.[1][8]

| Property               | Value                                                    | Implication for Formulation                                              | Source   |
|------------------------|----------------------------------------------------------|--------------------------------------------------------------------------|----------|
| Molecular Weight       | 327.89 g/mol                                             | Influences drug loading calculations.                                    | [9]      |
| LogP                   | ~5.9                                                     | High lipophilicity, good for encapsulation in hydrophobic polymers.      | [2]      |
| pKa                    | 7.10                                                     | Terbinafine is a weak base; its charge state can influence interactions. | [10][11] |
| Aqueous Solubility     | Very slightly soluble (<1 mg/mL)                         | Requires use of organic solvents for initial dissolution.                | [8][9]   |
| Solubility in Solvents | Freely soluble in methanol; soluble in ethanol, acetone. | Guides the selection of the organic phase for formulation.               | [9][12]  |
| Melting Point          | 195–198 °C                                               | Important for thermal analysis (DSC) to confirm drug state in NPs.       | [9]      |

## Excipient Selection Rationale

- Polymer: Polycaprolactone (PCL) is selected for this protocol due to its biocompatibility, biodegradability, and proven efficacy in forming stable nanoparticles for drug delivery.[\[7\]](#) PLGA is another excellent alternative.[\[1\]](#)[\[13\]](#)
- Organic Solvent: Acetone is chosen as the organic phase (or oil phase) because both PCL and **terbinafine** are soluble in it.[\[1\]](#)[\[7\]](#) It is also miscible with water, which is essential for the nanoprecipitation process.
- Aqueous Phase Stabilizer: A non-ionic surfactant like Poloxamer 407 (P407) or Polyvinyl Alcohol (PVA) is used in the aqueous phase.[\[1\]](#)[\[7\]](#) It acts as a steric stabilizer, adsorbing to the nanoparticle surface as it forms, preventing aggregation and ensuring colloidal stability.[\[7\]](#)

## Formulation Protocol: Nanoprecipitation Method

Nanoprecipitation, also known as solvent displacement, is a simple and reproducible one-step method for preparing polymeric nanoparticles.[\[14\]](#) The mechanism involves the rapid diffusion of a water-miscible organic solvent (containing the polymer and drug) into an aqueous non-solvent phase, leading to the co-precipitation of the polymer and drug into a solid nanoparticle matrix.[\[14\]](#)

## Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for **Terbinafine-NP** formulation via nanoprecipitation.

## Materials & Equipment

- **Terbinafine** Hydrochloride (TBH)
- Polycaprolactone (PCL)
- Poloxamer 407 (P407)
- Acetone (HPLC Grade)
- Milli-Q® or ultrapure water
- Magnetic stirrer and stir bars
- Glass beakers and volumetric flasks
- Syringe with a needle or a burette
- High-speed centrifuge (for purification)
- Lyophilizer (optional, for long-term storage)

## Step-by-Step Protocol

This protocol is adapted from a published method for PCL-based **terbinafine** nanoparticles.[\[7\]](#)

- Prepare the Organic Phase:
  - Weigh 50 mg of PCL and 10 mg of **Terbinafine** HCl (a 20% w/w drug-to-polymer ratio).[\[7\]](#)
  - Dissolve both components in 25 mL of acetone in a glass beaker.
  - Gently stir or sonicate until a clear, homogenous solution is formed.
- Prepare the Aqueous Phase:
  - Weigh 250 mg of Poloxamer 407 (P407).
  - Dissolve in 100 mL of Milli-Q® water to create a 0.25% (w/v) solution.

- Place the beaker on a magnetic stirrer and stir at approximately 400-600 rpm.
- Induce Nanoprecipitation:
  - Draw the organic phase into a syringe.
  - Add the organic phase dropwise into the stirring aqueous phase at a constant, slow rate (e.g., 1 mL/min).
  - Causality: The rapid diffusion of acetone into the water reduces the solvent quality for PCL and **terbinafine**, causing them to co-precipitate instantly into nanoparticles. The P407 simultaneously adsorbs to the surface, preventing aggregation.<sup>[7]</sup> A milky-white or opalescent dispersion should form immediately.
- Solvent Evaporation and Purification:
  - Leave the resulting nanoparticle suspension stirring overnight at room temperature in a fume hood to allow for the complete evaporation of acetone.<sup>[7]</sup>
  - (Optional but Recommended) To remove excess surfactant and non-encapsulated drug, the suspension can be purified by ultracentrifugation (e.g., 25,000 x g for 30 minutes).<sup>[7]</sup>
  - Discard the supernatant, and resuspend the nanoparticle pellet in fresh Milli-Q® water. This washing step can be repeated.
- Final Formulation and Storage:
  - The final volume can be adjusted with Milli-Q® water.
  - For long-term stability, the nanoparticle suspension can be lyophilized (freeze-dried), often with a cryoprotectant like trehalose, to form a powder that can be reconstituted later.

## Nanoparticle Characterization Protocols

Comprehensive characterization is essential to ensure the formulation meets the desired quality attributes, such as size, stability, and drug content.

## Characterization Workflow



[Click to download full resolution via product page](#)

Caption: A typical workflow for the characterization of nanoparticles.

## Particle Size, PDI, and Zeta Potential

- Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. This is used to determine the hydrodynamic

diameter (Z-average size) and the size distribution (Polydispersity Index, PDI). Zeta potential is a measure of the surface charge and is a key indicator of colloidal stability.[15]

- Protocol:
  - Dilute a small aliquot of the nanoparticle suspension with Milli-Q® water to achieve a suitable scattering intensity (typically count rate between 100-500 kcps).[3]
  - Equilibrate the sample at 25°C for 120 seconds.[3]
  - Measure the particle size and PDI at a scattering angle of 173° (backscatter).[3]
  - For zeta potential, use a dedicated capillary cell and measure the electrophoretic mobility. [1][15]
  - Perform all measurements in triplicate.
- Expected Results: For topical delivery, a particle size between 100-300 nm is often desirable. [1] A PDI value below 0.2 indicates a monodisperse and homogenous population.[1] While a zeta potential of  $\pm 30$  mV is often cited for electrostatic stability, sterically stabilized nanoparticles (like those with P407) can be stable even with near-neutral zeta potentials.[7]

## Encapsulation Efficiency (EE) and Drug Loading (DL)

- Principle: EE refers to the percentage of the initial drug that has been successfully entrapped within the nanoparticles. DL is the percentage of the drug's weight relative to the total weight of the nanoparticle. These are typically determined indirectly by measuring the amount of free drug in the aqueous supernatant after separating the nanoparticles.
- Protocol:
  - Take a known volume of the nanoparticle suspension and centrifuge it at high speed (e.g., 25,000 x g, 30 min) to pellet the nanoparticles.[7]
  - Carefully collect the supernatant, which contains the non-encapsulated drug.
  - Quantify the concentration of **terbinafine** in the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[9] A common

detection wavelength for **terbinafine** is 282 nm or 224 nm.[7][16]

- Calculate EE and DL using the following equations:
  - EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
  - DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
- Expected Results: High EE (>90%) is often achievable with this method for lipophilic drugs like **terbinafine**.[7]

## Morphological Analysis

- Principle: Transmission Electron Microscopy (TEM) provides direct visualization of the nanoparticles, confirming their size, shape, and surface morphology.
- Protocol:
  - Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
  - Allow the sample to air-dry or use a negative staining agent (e.g., phosphotungstic acid) to enhance contrast.
  - Observe the grid under a TEM at an appropriate magnification.
- Expected Results: The nanoparticles should appear as discrete, spherical entities with a smooth surface. The size observed by TEM should generally correlate with the DLS measurements, although TEM measures the "dry" diameter, which is often slightly smaller than the hydrodynamic diameter from DLS.

## In-Vitro Drug Release Study Protocol

- Principle: The dialysis bag method is commonly used to assess the in-vitro release profile of a drug from a nanoparticle formulation. It simulates the release of the drug into a physiological medium over time.
- Protocol:

- Select a dialysis membrane with a molecular weight cut-off (MWCO) that is low enough to retain the nanoparticles but high enough to allow the free diffusion of the released drug (e.g., 10-14 kDa).
- Pipette a known volume (e.g., 2 mL) of the **terbinafine**-loaded nanoparticle suspension into the dialysis bag and securely seal both ends.
- Submerge the sealed bag into a larger volume of release medium (e.g., 100 mL of phosphate-buffered saline, pH 7.4, with a small amount of a surfactant like Tween 80 to maintain sink conditions).
- Place the entire setup in a shaking water bath maintained at 32°C or 37°C to simulate skin or body temperature.[13]
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.
- Analyze the **terbinafine** concentration in the collected samples using HPLC.[17]
- Plot the cumulative percentage of drug released versus time.

- Expected Results: A biphasic release pattern is often observed: an initial "burst release" of drug adsorbed on the surface, followed by a slower, sustained release as the drug diffuses through the polymer matrix.[7] This sustained release is a key advantage of nanoparticle formulations.[4]

## Troubleshooting and Key Insights

| Problem                                          | Potential Cause(s)                                                                                                                                                                         | Suggested Solution(s)                                                                                                                                                                                                                                              |
|--------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Large Particle Size (>500 nm) or High PDI (>0.3) | <ul style="list-style-type: none"><li>- Stirring speed too low.</li><li>- Organic phase added too quickly.</li><li>- Polymer concentration too high.</li></ul>                             | <ul style="list-style-type: none"><li>- Increase stirring speed (e.g., to 800 rpm).</li><li>- Use a syringe pump for a slower, more controlled addition rate.</li><li>- Decrease the polymer concentration in the organic phase.</li></ul>                         |
| Low Encapsulation Efficiency (<70%)              | <ul style="list-style-type: none"><li>- Drug is too hydrophilic for the polymer.</li><li>- Drug-to-polymer ratio is too high.</li><li>- Rapid drug diffusion into aqueous phase.</li></ul> | <ul style="list-style-type: none"><li>- Use a more hydrophobic polymer.</li><li>- Decrease the initial drug-to-polymer ratio (e.g., to 10% w/w).</li><li>- Try a different formulation method like double emulsion for more hydrophilic drugs.</li></ul>           |
| Particle Aggregation Over Time                   | <ul style="list-style-type: none"><li>- Insufficient stabilizer concentration.</li><li>- Inappropriate pH or ionic strength of the medium.</li></ul>                                       | <ul style="list-style-type: none"><li>- Increase the concentration of the stabilizer (e.g., P407 or PVA).</li><li>- Ensure nanoparticles are stored in pure water or a low ionic strength buffer.</li><li>Consider lyophilization for long-term storage.</li></ul> |

## Conclusion

This application note provides a robust and reproducible protocol for the formulation and characterization of **terbinafine**-loaded polymeric nanoparticles using the nanoprecipitation method. The described techniques for characterization are essential for ensuring the development of a stable and effective formulation. By encapsulating **terbinafine**, these nanoparticles serve as a promising delivery system to enhance its topical application, offering the potential for improved treatment of superficial fungal infections through controlled release and increased skin deposition.<sup>[5][18]</sup>

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [avestia.com](http://avestia.com) [avestia.com]
- 2. Terbinafine | C21H25N | CID 1549008 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 3. Quality by Design Guided Development of Polymeric Nanospheres of Terbinafine Hydrochloride for Topical Treatment of Onychomycosis Using a Nano-Gel Formulation - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 4. [nmj.mums.ac.ir](http://nmj.mums.ac.ir) [nmj.mums.ac.ir]
- 5. Potential of Nanoparticles as Permeation Enhancers and Targeted Delivery Options for Skin: Advantages and Disadvantages - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 6. [mdpi.com](http://mdpi.com) [mdpi.com]
- 7. [mdpi.com](http://mdpi.com) [mdpi.com]
- 8. CN120392664A - Preparation method of high-concentration terbinafine hydrochloride aqueous solution - Google Patents [[patents.google.com](http://patents.google.com)]
- 9. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 10. [pdf.hres.ca](http://pdf.hres.ca) [pdf.hres.ca]
- 11. [researchgate.net](http://researchgate.net) [researchgate.net]
- 12. [cdn.caymanchem.com](http://cdn.caymanchem.com) [cdn.caymanchem.com]
- 13. [mdpi.com](http://mdpi.com) [mdpi.com]
- 14. Positively Charged Polymeric Nanoparticle Reservoirs of Terbinafine Hydrochloride: Preclinical Implications for Controlled Drug Delivery in the Aqueous Humor of Rabbits - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 15. Preparation of Terbinafin-Encapsulated Solid Lipid Nanoparticles Containing Antifungal Carbopol® Hydrogel with Improved Efficacy: In Vitro, Ex Vivo and In Vivo Study - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 16. [researchgate.net](http://researchgate.net) [researchgate.net]

- 17. Topical Delivery of Terbinafine HCL Using Nanogels: A New Approach to Superficial Fungal Infection Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of terbinafine solid lipid nanoparticles as a topical delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Formulation and Characterization of Terbinafine-Loaded Nanoparticles]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b000446#protocol-for-terbinafine-loaded-nanoparticle-formulation>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)